2-Fluoro-3-methoxycinnamic acid
Overview
Description
2-Fluoro-3-methoxycinnamic acid is a chemical compound related to ferulic acid, which is known as 4-hydroxy-3-methoxycinnamic acid. Ferulic acid is a bioactive ingredient found in many foods and has been studied for its potential health benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases . Although the provided papers do not directly discuss 2-fluoro-3-methoxycinnamic acid, they provide insights into the properties and potential health benefits of structurally related compounds.
Synthesis Analysis
The synthesis of fluorinated heterocyclic compounds can be achieved using the Me ester of 2-fluoro-3-methoxyacrylic acid and the corresponding acyl chloride. These building blocks have been used to create a variety of compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. The versatility of these fluorinated building blocks is demonstrated by the ability to produce different products from the same cyclization partner under varying conditions .
Molecular Structure Analysis
The molecular structure of 2-fluoro-3-methoxycinnamic acid is characterized by the presence of a fluorine atom and a methoxy group attached to a cinnamic acid backbone. This structure is closely related to that of ferulic acid, which contains a hydroxy instead of a fluoro group. The presence of these functional groups can significantly affect the compound's reactivity and interaction with biological systems .
Chemical Reactions Analysis
Chemical reactions involving 2-fluoro-3-methoxycinnamic acid derivatives can lead to a range of products. For instance, the condensation of phenylhydrazine with (Z)-2-fluoro-3-methoxy-2-propenoyl chloride results in the formation of (Z)-2-fluoro-3-methoxy-2-propenoic acid 2-phenylhydrazide. Further cyclocondensation of this compound yields 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one . These reactions highlight the reactivity of the fluoroacrylic building blocks and their utility in synthesizing fluorine-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluoro-3-methoxycinnamic acid are not directly discussed in the provided papers. However, the properties of ferulic acid, a related compound, have been extensively studied. Ferulic acid exhibits antioxidant properties and has been associated with various biological activities. It is reasonable to infer that the fluorinated derivative would also possess unique properties that could be beneficial for health, although the specific effects of the fluorine substitution on these properties would need to be investigated .
Relevant Case Studies
The papers provided do not include case studies on 2-fluoro-3-methoxycinnamic acid. However, there is a study on ferulic acid that demonstrates its beneficial metabolic effects, such as anti-obesity and anti-hyperglycemic properties in mice. Ferulic acid was shown to regulate orexigenic peptides and hepatic glucose homeostasis through the phosphorylation of the transcription factor FoxO1 . This suggests that structurally similar compounds like 2-fluoro-3-methoxycinnamic acid may also have significant biological activities and could be the subject of future case studies to explore their potential health benefits.
Mechanism of Action
Target of Action
2-Fluoro-3-methoxycinnamic acid is a derivative of cinnamic acid, which is a central intermediate in the biosynthesis of a myriad of natural products . The primary targets of this compound are likely to be similar to those of cinnamic acid and its derivatives. It has been reported that cinnamic acid derivatives play a role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders .
Mode of Action
Cinnamic acid derivatives have been reported to prevent alpha-synuclein amyloid transformation, thus aiding in the treatment of Parkinson’s disease .
Biochemical Pathways
Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine .
Result of Action
Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
properties
IUPAC Name |
(E)-3-(2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-4-2-3-7(10(8)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKXMMLZGWSNHQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228260 | |
Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxycinnamic acid | |
CAS RN |
1409950-69-1 | |
Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2-Fluoro-3-methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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